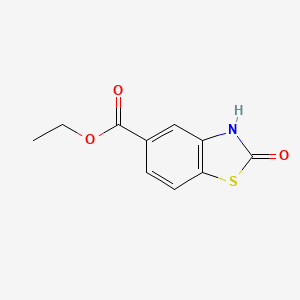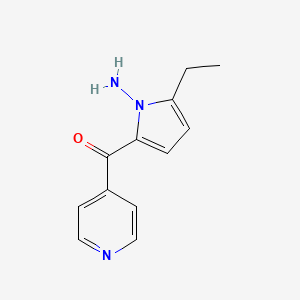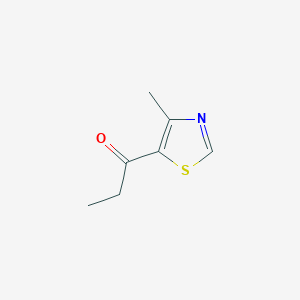
9-(3,4-Dioxopentyl)hypoxanthine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Análisis De Reacciones Químicas
9-Doph undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions can vary, but common reagents might include oxidizing agents like potassium permanganate or reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
9-Doph has potential applications in several scientific research fields, including chemistry, biology, medicine, and industry. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology and medicine, it may have potential as a therapeutic agent or as a tool for studying biological processes. In industry, it could be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 9-Doph involves its interaction with specific molecular targets and pathways. While detailed information on the exact mechanism is not available, it is likely that 9-Doph exerts its effects by binding to specific receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological effects, depending on the specific targets involved.
Comparación Con Compuestos Similares
9-Doph can be compared with other similar compounds based on its chemical structure and properties. Some similar compounds include those with similar molecular formulas or functional groups. The uniqueness of 9-Doph lies in its specific arrangement of atoms and the resulting chemical properties. Detailed comparisons with specific similar compounds are not available, but general comparisons can be made based on structural similarities and differences.
Propiedades
Número CAS |
84182-19-4 |
|---|---|
Fórmula molecular |
C10H10N4O3 |
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
5-(6-oxo-1H-purin-9-yl)pentane-2,3-dione |
InChI |
InChI=1S/C10H10N4O3/c1-6(15)7(16)2-3-14-5-13-8-9(14)11-4-12-10(8)17/h4-5H,2-3H2,1H3,(H,11,12,17) |
Clave InChI |
WGVLKCJJZFOIBX-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=O)CCN1C=NC2=C1N=CNC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-[1-Dimethylamino-3-[2-[2-(3-ethylphenyl)ethyl]phenoxy]propan-2-yl]ox y-4-oxo-butanoic acid hydrochloride](/img/structure/B13789274.png)

![6-hydroxy-5-[3-[[4-[2-[4-[[1-(2-hydroxy-4-methyl-6-oxo-1H-pyridin-1-ium-3-yl)pyridin-1-ium-3-yl]diazenyl]phenyl]ethyl]phenyl]diazenyl]pyridin-1-ium-1-yl]-4-methyl-1H-pyridin-1-ium-2-one;2-hydroxypropanoate](/img/structure/B13789289.png)
